molecular formula C20H23NO B10935859 1-(2,3-dihydro-1H-indol-1-yl)-3-[4-(propan-2-yl)phenyl]propan-1-one

1-(2,3-dihydro-1H-indol-1-yl)-3-[4-(propan-2-yl)phenyl]propan-1-one

Cat. No.: B10935859
M. Wt: 293.4 g/mol
InChI Key: KDEZLAKREXOKGW-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-3-[4-(propan-2-yl)phenyl]propan-1-one is an organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-3-[4-(propan-2-yl)phenyl]propan-1-one typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Alkylation: The indole ring is then alkylated with a suitable alkyl halide under basic conditions to introduce the propan-1-one moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-3-[4-(propan-2-yl)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-3-[4-(propan-2-yl)phenyl]propan-1-one would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound might exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-indol-1-yl)-3-phenylpropan-1-one: Lacks the 4-(propan-2-yl) group, which might affect its biological activity and chemical properties.

    1-(2,3-dihydro-1H-indol-1-yl)-3-[4-(methyl)phenyl]propan-1-one: Contains a methyl group instead of the propan-2-yl group, potentially altering its reactivity and interactions.

Uniqueness

1-(2,3-dihydro-1H-indol-1-yl)-3-[4-(propan-2-yl)phenyl]propan-1-one is unique due to the presence of the 4-(propan-2-yl)phenyl group, which can influence its steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)propan-1-one

InChI

InChI=1S/C20H23NO/c1-15(2)17-10-7-16(8-11-17)9-12-20(22)21-14-13-18-5-3-4-6-19(18)21/h3-8,10-11,15H,9,12-14H2,1-2H3

InChI Key

KDEZLAKREXOKGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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